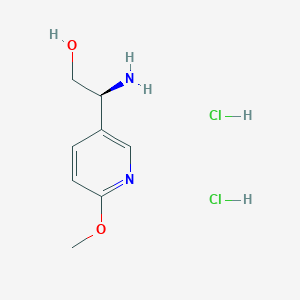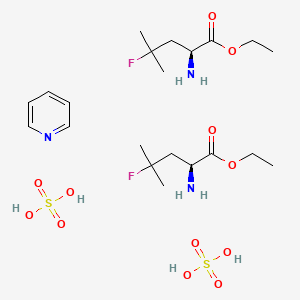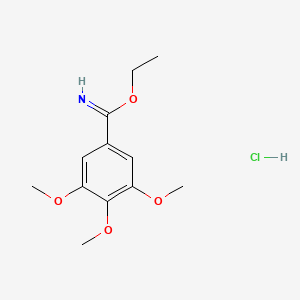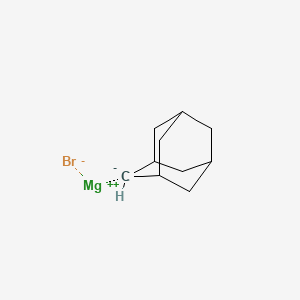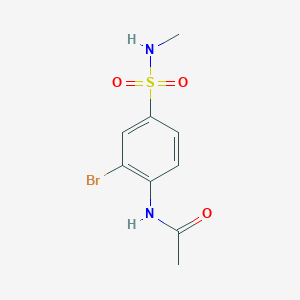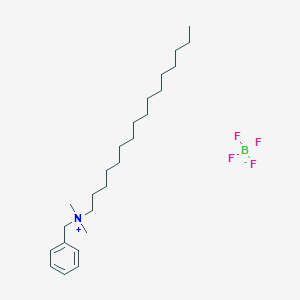
2-Chloro-6-isopropylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-isopropylpyridin-3-ol is C8H10ClNO . The average mass is 171.624 Da and the monoisotopic mass is 171.045090 Da .Chemical Reactions Analysis
Pyridinols, such as this compound, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Either the phenolic oxygen or the pyridine nitrogen may be arylated depending on the reaction conditions .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.2 g/cm^3 . It has a boiling point of 293.2±35.0 °C at 760 mmHg . The compound has a molar refractivity of 45.3±0.3 cm^3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .科学研究应用
2-Chloro-6-isopropylpyridin-3-ol has been used in a number of scientific research applications, including the synthesis of other compounds, biochemical and physiological studies, and drug development. In particular, this compound has been used in the synthesis of a number of biologically active compounds such as anti-inflammatory agents and anticoagulants. It has also been used in studies of the mechanism of action of various drugs and in the development of new drugs.
作用机制
The mechanism of action of 2-Chloro-6-isopropylpyridin-3-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and other proteins. In particular, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound has been shown to inhibit the activity of various other enzymes, including the enzyme responsible for the synthesis of the neurotransmitter dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anticoagulant effects. It has also been shown to have neuroprotective effects, as it has been shown to reduce the levels of the neurotransmitter dopamine in the brain. In addition, this compound has been shown to have antioxidant and anti-cancer effects.
实验室实验的优点和局限性
2-Chloro-6-isopropylpyridin-3-ol has a number of advantages for use in laboratory experiments. In particular, it is a relatively stable compound and is easily synthesized in the laboratory. It is also relatively non-toxic and has a low melting point, making it easy to handle and store. However, this compound is a chiral molecule, meaning that it is difficult to obtain a pure sample of either isomer. This can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on 2-Chloro-6-isopropylpyridin-3-ol. In particular, further research could be conducted on its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of other compounds and in the development of new drugs. Finally, further research could be conducted on its use in drug delivery systems and in the development of new drug delivery systems.
合成方法
2-Chloro-6-isopropylpyridin-3-ol can be synthesized in a variety of ways, but the most common method is the Gomberg-Bachmann reaction. This reaction involves the reaction of a halogenated pyridine with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, with the halogen atom of the pyridine being replaced by the alkyl group of the alkyl halide. The reaction yields a racemic mixture of the two isomers of this compound.
属性
IUPAC Name |
2-chloro-6-propan-2-ylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5(2)6-3-4-7(11)8(9)10-6/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNSRXCUDCHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)
